molecular formula C8H6BrFO B170812 1-(5-Bromo-2-fluorophenyl)ethanone CAS No. 198477-89-3

1-(5-Bromo-2-fluorophenyl)ethanone

Cat. No. B170812
M. Wt: 217.03 g/mol
InChI Key: XNRQIHIOKXQSPG-UHFFFAOYSA-N
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Patent
US08207164B2

Procedure details

A solution of 17.78 ml (126 mmol) diisopropyl amine in 375 ml THF was cooled to −78° C. A 1.6 M solution of BuLi in hexanes (79 ml, 126 mmol) was added drop wise. After 15 minutes 20 g of 4-bromo-1-fluoro benzene (114 mmol) was added dropwise while keeping the temperature below −60° C. After stirring for 2.5 h at −70° C. 13.22 ml ethyl difluoro acetate were added. The mixture was warmed to −40° C. and then quenched by pouring the mixture onto 1M HCl. The mixture was extracted with ligroine, dried with MgSO4.H2O, concentrated and purified by column chromatography (silica gel; hexane/5-15% TBME) to give the desired product as a yellow liquid. 1H-NMR (CDCl3, 360 MHz): 8.09 (dd, 1H), 7.82-7.77 (m, 1H), 7.17 (t, 1H), 6.45 (t, 1H, CHF2)
Quantity
17.78 mL
Type
reactant
Reaction Step One
Name
Quantity
375 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
79 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
13.22 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li]CCCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][CH:15]=1.[CH3:21][CH2:22][O:23]C(C(F)F)=O>C1COCC1>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[C:16]([C:22](=[O:23])[CH3:21])[CH:15]=1

Inputs

Step One
Name
Quantity
17.78 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
375 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
79 mL
Type
reactant
Smiles
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Step Four
Name
Quantity
13.22 mL
Type
reactant
Smiles
CCOC(=O)C(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring for 2.5 h at −70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to −40° C.
CUSTOM
Type
CUSTOM
Details
quenched
ADDITION
Type
ADDITION
Details
by pouring the mixture onto 1M HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ligroine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4.H2O
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel; hexane/5-15% TBME)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(C)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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